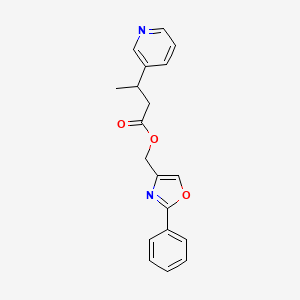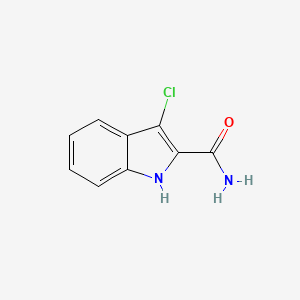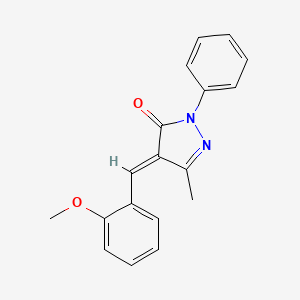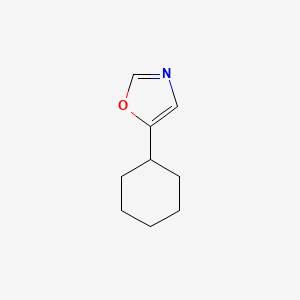![molecular formula C11H17N3O2S B7574557 N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7574557.png)
N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide, commonly known as SMTC, is a small molecule compound that has attracted significant attention in the scientific community due to its potential applications in biomedical research. SMTC is a thiadiazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of SMTC is not fully understood, but it is thought to involve the inhibition of the NO synthase enzyme. This inhibition leads to a decrease in the production of NO, which can have a range of downstream effects. SMTC has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
SMTC has been shown to exhibit a range of biochemical and physiological effects. In addition to its inhibition of the NO synthase enzyme, SMTC has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. SMTC has also been shown to improve cardiac function in animal models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of SMTC for lab experiments is its well-established synthesis method and commercial availability. SMTC is also relatively stable and easy to handle, making it a convenient compound for use in experiments. However, one limitation of SMTC is its relatively low potency compared to other NO synthase inhibitors. This may limit its usefulness in certain experiments or applications.
Orientations Futures
There are several potential future directions for research on SMTC. One area of interest is the development of more potent SMTC analogs that could be used in a wider range of applications. Another potential direction is the investigation of the effects of SMTC in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action of SMTC and its potential applications in different disease states.
Méthodes De Synthèse
The synthesis of SMTC involves the reaction of 1-chloromethylcyclohexane with thiourea, followed by treatment with hydroxylamine hydrochloride and acetic anhydride. The resulting product is then further reacted with 4-methylthiosemicarbazide to yield SMTC. The synthesis of SMTC has been well-established in the literature, and the compound is commercially available from several chemical suppliers.
Applications De Recherche Scientifique
SMTC has been extensively studied for its potential applications in a variety of biomedical research areas. One of the most promising applications of SMTC is as a modulator of the nitric oxide (NO) pathway. SMTC has been shown to inhibit the activity of the NO synthase enzyme, which is responsible for the production of NO in the body. This inhibition has been shown to have a range of effects, including anti-inflammatory and anti-tumor activity.
Propriétés
IUPAC Name |
N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-8-9(17-14-13-8)10(15)12-7-11(16)5-3-2-4-6-11/h16H,2-7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPDRGSELYSKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2(CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Chloropyrazol-1-yl)propyl]-4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazole](/img/structure/B7574479.png)
![4-azatricyclo[4.3.1.13,8]undecan-4-yl(3H-benzimidazol-5-yl)methanone](/img/structure/B7574480.png)
![3-Fluoro-4-[[4-[1-(oxane-4-carbonyl)azepan-2-yl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7574488.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B7574500.png)


![4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7574525.png)


![N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574542.png)

